![molecular formula C25H27NO4 B14307821 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate CAS No. 110017-99-7](/img/no-structure.png)
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate is a chemical compound with the molecular formula C₂₄H₂₃NO₄ It is known for its unique structure, which includes a cyanophenyl group and an undec-10-enoyl ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate typically involves the esterification of 4-cyanophenol with 4-[(undec-10-enoyl)oxy]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-Cyanobenzoic acid and 4-[(undec-10-enoyl)oxy]benzoic acid.
Reduction: 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzyl alcohol.
Substitution: 4-Aminophenyl 4-[(undec-10-enoyl)oxy]benzoate or 4-Thiophenyl 4-[(undec-10-enoyl)oxy]benzoate.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate involves its interaction with specific molecular targets. The cyanophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the ester linkage can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanophenyl 4-[(6-(acryloyloxy)hexyl)oxy]benzoate: Similar structure but with an acrylate ester linkage.
4-Cyanophenyl 4-[(6-(methacryloyloxy)hexyl)oxy]benzoate: Contains a methacrylate ester linkage.
Uniqueness
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate is unique due to its longer aliphatic chain (undec-10-enoyl) compared to other similar compounds. This longer chain can influence the compound’s solubility, melting point, and interaction with biological targets, making it suitable for specific applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
110017-99-7 |
|---|---|
Molekularformel |
C25H27NO4 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-undec-10-enoyloxybenzoate |
InChI |
InChI=1S/C25H27NO4/c1-2-3-4-5-6-7-8-9-10-24(27)29-22-17-13-21(14-18-22)25(28)30-23-15-11-20(19-26)12-16-23/h2,11-18H,1,3-10H2 |
InChI-Schlüssel |
YFJZNTGALPVVIN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


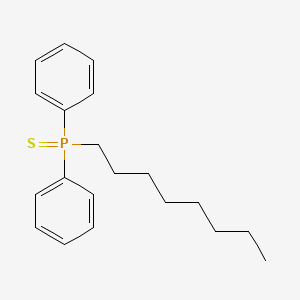
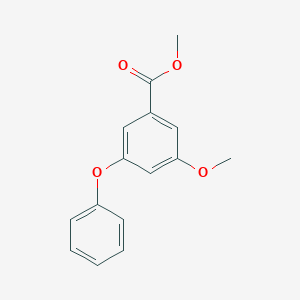
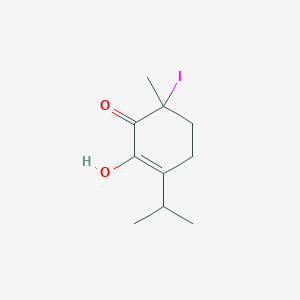
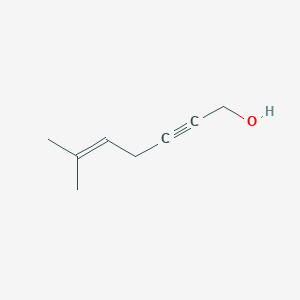

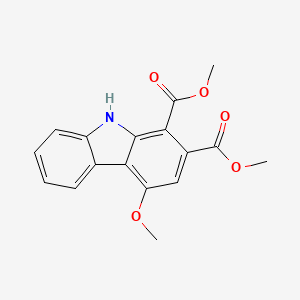
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
